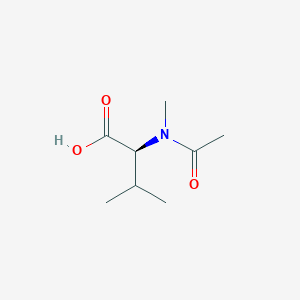
N-Acetyl-N-methyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N-methyl-L-valine is a derivative of the amino acid valine, where the amino group is both acetylated and methylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-methyl-L-valine typically involves the protection of the amino group of L-valine, followed by N-methylation and subsequent acetylation. One common method includes:
Protection of the Amino Group: The amino group of L-valine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
N-Methylation: The protected amino acid is then subjected to N-methylation using methyl iodide and a base like sodium hydride.
Deprotection and Acetylation: The protecting group is removed, and the resulting amine is acetylated using acetic anhydride
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl-N-methyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: this compound can participate in substitution reactions, particularly at the acetyl or methyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and bases are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various derivatives .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-N-methyl-L-valine has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and as a building block for more complex molecules.
Biology: The compound is studied for its role in protein modification and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug design and delivery systems.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing .
Wirkmechanismus
The mechanism of action of N-Acetyl-N-methyl-L-valine involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. This can modulate various biological processes, including protein synthesis and signal transduction .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-L-valine: Similar in structure but lacks the methyl group.
N-Methyl-L-valine: Similar but lacks the acetyl group.
N-Acetyl-L-leucine: Another acetylated amino acid with a different side chain .
Uniqueness: N-Acetyl-N-methyl-L-valine is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. This dual modification can enhance its solubility, stability, and bioavailability compared to its analogs .
Eigenschaften
CAS-Nummer |
234772-49-7 |
|---|---|
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(2S)-2-[acetyl(methyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7(8(11)12)9(4)6(3)10/h5,7H,1-4H3,(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
FRYIZRQYLKRXTI-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)N(C)C(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)O)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13497178.png)
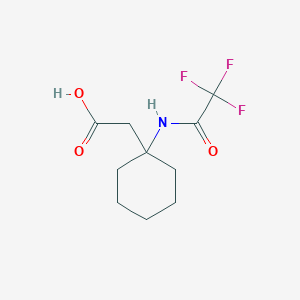
![[(3-Methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13497195.png)

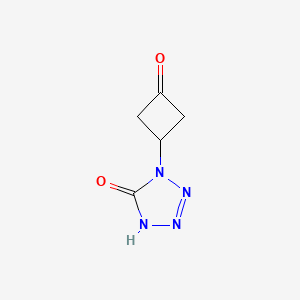
![methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13497219.png)

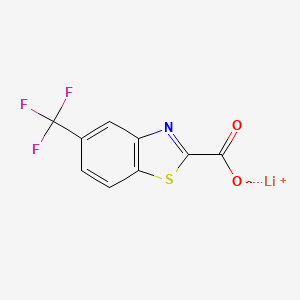
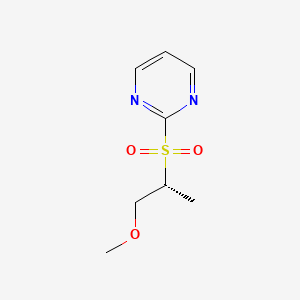
![3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13497242.png)
![5-[2-(2-Aminoethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497245.png)

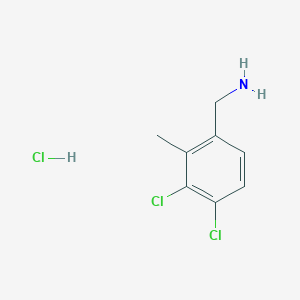
![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497264.png)
